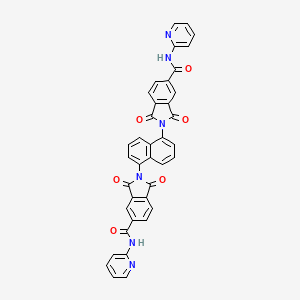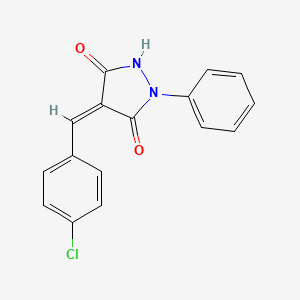![molecular formula C21H20Cl2N2O3 B5035711 6,8-dichloro-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5035711.png)
6,8-dichloro-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-dichloro-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one is a synthetic compound that has gained significant interest in the scientific community due to its potential biomedical applications. This compound is commonly referred to as 'compound X' and is a member of the chromone family of compounds.
Mécanisme D'action
The mechanism of action of compound X is not fully understood. However, it is believed that the compound acts by inhibiting various enzymes and proteins involved in cell growth and replication. For example, compound X has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. Additionally, compound X inhibits the activity of various kinases, which are involved in cell signaling pathways that regulate cell growth and division.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that compound X induces apoptosis, or programmed cell death, in cancer cells. Additionally, compound X has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. These findings suggest that compound X has significant potential as a therapeutic agent for cancer and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using compound X in lab experiments is that it has been extensively studied for its potential biomedical applications. This means that there is a significant amount of data available on the compound, which can be used to design experiments and interpret results. Additionally, the synthesis of compound X has been optimized over the years, which means that it is relatively easy to obtain pure and high-quality samples of the compound.
One limitation of using compound X in lab experiments is that its mechanism of action is not fully understood. This means that it can be challenging to design experiments that specifically target the compound's activity. Additionally, there is limited information available on the toxicity and pharmacokinetics of compound X, which can make it challenging to design experiments that accurately reflect its potential therapeutic applications.
Orientations Futures
There are several future directions for research on compound X. One area of interest is the development of more potent and selective derivatives of the compound. Additionally, there is a need for more in vivo studies to determine the toxicity and pharmacokinetics of compound X. Another area of interest is the development of combination therapies that incorporate compound X with other therapeutic agents to enhance its efficacy. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of compound X in humans.
Méthodes De Synthèse
The synthesis of compound X involves a series of chemical reactions that are carried out in a controlled environment. The starting materials for the synthesis are 2-methoxybenzaldehyde, piperazine, and 6,8-dichloro-4H-chromen-4-one. These materials are reacted using a variety of reagents and catalysts to produce compound X. The synthesis of this compound has been optimized over the years to increase yield and purity.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential biomedical applications. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. In vitro studies have demonstrated that compound X inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, compound X has been shown to inhibit the replication of the hepatitis C virus and the influenza A virus. These findings suggest that compound X has significant potential as a therapeutic agent for cancer and viral infections.
Propriétés
IUPAC Name |
6,8-dichloro-3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3/c1-27-19-5-3-2-4-18(19)25-8-6-24(7-9-25)12-14-13-28-21-16(20(14)26)10-15(22)11-17(21)23/h2-5,10-11,13H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMSQHFGIJYUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=COC4=C(C3=O)C=C(C=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B5035632.png)

![ethyl 1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5035643.png)
![5-[2-(benzyloxy)-5-bromobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035647.png)


![N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5035687.png)
![1,5-dichloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5035709.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5035716.png)
![1-(3-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5035724.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5035730.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B5035738.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5035741.png)